molecular formula C17H19FN2O4 B2729854 N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034492-03-8

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No. B2729854
CAS RN: 2034492-03-8
M. Wt: 334.347
InChI Key: KFMOPNGGQUJTKA-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound has gained significant attention in the scientific community due to its potential use in the treatment of chronic pain conditions. In

Scientific Research Applications

Fluoroionophores for Metal Detection

N-(2-(4-fluorophenoxy)ethyl)-2-(2-methoxyethoxy)isonicotinamide and its derivatives have applications as fluoroionophores, substances that can form complexes with metals and exhibit fluorescence. These fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives, showing significant spectral diversity when interacting with various metal cations. Specifically, these compounds can chelate Zn^2+ in both organic and semi-aqueous solutions, identifying Zn^2+ among acetates, chloride, and perchlorate salts. Such specificity and sensitivity make these fluoroionophores valuable for cellular metal staining, offering potential applications in biological research and medical diagnostics to track and analyze metal ions within cellular environments (Hong et al., 2012).

Synthesis and Biological Activity of Fluorinated Compounds

Research into fluorinated compounds, such as those structurally related to this compound, has shown that fluorination can significantly impact the biological activity of chemical entities. For instance, fluorinated retinoic acids and their analogues have been synthesized and tested for their antipapilloma effect in chemically induced skin papillomas in mice, revealing the potential of fluorinated derivatives in therapeutic applications. These studies highlight the role of fluorination in enhancing the biological properties of compounds, potentially leading to more effective treatments for various conditions (Chan et al., 1982).

Directed Assembly of Copper(II)-Carboxylates

The compound's structural framework facilitates the directed assembly of dinuclear and mononuclear copper(II)-carboxylates into infinite 1-D motifs, utilizing isonicotinamide as a supramolecular reagent. This process demonstrates the compound's utility in creating inorganic–organic hybrid materials with consistent supramolecular motifs, despite the presence of structurally diverse inorganic building blocks. The ability to form such structures could be leveraged in material science for the development of novel materials with specific electronic, magnetic, or catalytic properties (Aakeröy et al., 2003).

Ligand Binding and Synthesis of Tropane Ring Analogues

Investigations into the synthesis of tropane ring analogues, including those related to this compound, have explored their potential in ligand binding applications. Such studies contribute to our understanding of the structural requirements for binding to specific receptors or transporters, which is crucial for the design of new therapeutic agents. Understanding how different structural elements affect binding affinity and selectivity can guide the development of drugs with improved efficacy and reduced side effects (Keverline-Frantz et al., 1998).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-22-10-11-24-16-12-13(6-7-19-16)17(21)20-8-9-23-15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMOPNGGQUJTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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